1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene
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Overview
Description
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C10H11ClO2 It is characterized by a benzene ring substituted with a chloro group and a 1,3-dioxolane ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Major Products Formed:
Nucleophilic Substitution: Products include 2-(1,3-dioxolan-2-ylmethyl)aniline, 2-(1,3-dioxolan-2-ylmethyl)thiophenol, etc.
Oxidation: Products include 2-(1,3-dioxolan-2-ylmethyl)benzaldehyde, 2-(1,3-dioxolan-2-ylmethyl)benzoic acid, etc.
Reduction: The major product is 2-(1,3-dioxolan-2-ylmethyl)benzene.
Scientific Research Applications
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 2-Chlorobenzyl alcohol
- 2-Chlorobenzaldehyde
- 2-Chlorobenzoic acid
Comparison: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. Compared to 2-chlorobenzyl alcohol, it is more resistant to oxidation. Unlike 2-chlorobenzaldehyde, it does not readily undergo nucleophilic addition reactions. Compared to 2-chlorobenzoic acid, it is less acidic and more suitable for reactions requiring neutral or basic conditions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWLHMWLFQKAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373918 |
Source
|
Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-91-5 |
Source
|
Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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